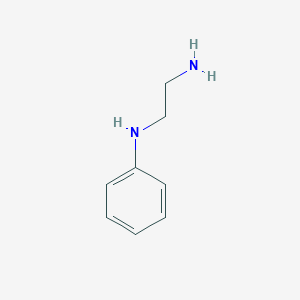

N-Phenylethylenediamine

概要

準備方法

合成経路と反応条件

P1101の合成は、インターフェロンアルファ-2bとポリエチレングリコールの結合を含みます。このプロセスには通常、次の手順が含まれます。

ポリエチレングリコールの活性化: ポリエチレングリコールは、スクシンイミジルカーボネートなどの適切な試薬を使用して活性化されます。

結合: 活性化されたポリエチレングリコールは、次に制御された条件下でインターフェロンアルファ-2bのN末端プロリンに結合されます。通常、これは特定のpHおよび温度で水性緩衝液中で行われます。

精製: 得られたコンジュゲートは、クロマトグラフィー技術を使用して精製し、反応していないポリエチレングリコールやその他の不純物を除去します。

工業的製造方法

P1101の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは効率性と収率のために最適化されており、多くの場合、反応条件の正確な制御のために自動化システムが含まれます。最終製品は、一貫性と純度を確保するために厳格な品質管理を受けます。

化学反応解析

反応の種類

P1101は主に次の反応を起こします。

酸化: この反応は、インターフェロンアルファ-2bタンパク質内のメチオニン残基で起こる可能性があります。

還元: 還元反応は、タンパク質構造内のジスルフィド結合に関与する可能性があります。

置換: 置換反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。

一般的な試薬と条件

酸化: 過酸化水素またはその他の酸化剤を穏やかな条件下で使用します。

還元: ジチオスレイトールまたはその他の還元剤を緩衝液中で使用します。

置換: 目的の置換に応じて特定の試薬を使用します。多くの場合、pHと温度を制御します。

生成される主な生成物

酸化: インターフェロンアルファ-2bの酸化形態。

還元: ジスルフィド結合が変化したインターフェロンアルファ-2bの還元形態。

置換: インターフェロンアルファ-2bの置換誘導体。

科学研究での応用

P1101は、科学研究において幅広い用途を持っています。

化学反応の分析

Types of Reactions

P1101 primarily undergoes:

Oxidation: This reaction can occur at the methionine residues within the interferon alfa-2b protein.

Reduction: Reduction reactions may involve the disulfide bonds within the protein structure.

Substitution: Substitution reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol or other reducing agents in a buffered solution.

Substitution: Specific reagents depending on the desired substitution, often under controlled pH and temperature.

Major Products Formed

Oxidation: Oxidized forms of interferon alfa-2b.

Reduction: Reduced forms of interferon alfa-2b with altered disulfide bonds.

Substitution: Substituted derivatives of interferon alfa-2b.

科学的研究の応用

Catalysis

N-Phenylethylenediamine has been utilized as a ligand in coordination chemistry, particularly in the formation of metal complexes that exhibit catalytic properties. These complexes have been studied for their effectiveness in various reactions, including:

- C-C Coupling Reactions : PED-based metal complexes have shown promise in catalyzing cross-coupling reactions, which are pivotal in synthesizing complex organic molecules.

- Photocatalytic Applications : Research indicates that PED derivatives can facilitate photocatalytic processes, enhancing reaction rates under light irradiation conditions .

Pharmaceutical Development

The potential of this compound in drug design is notable, particularly due to its ability to form stable complexes with metal ions, which can enhance the pharmacokinetic properties of pharmaceutical agents. Specific applications include:

- Anticancer Agents : Complexes formed with platinum and other metals using PED as a ligand have demonstrated promising anticancer activity. Studies suggest that these complexes can effectively bind to DNA, disrupting cancer cell proliferation .

- Chelating Agents : PED's ability to chelate metal ions makes it a candidate for developing drugs aimed at treating metal toxicity or enhancing drug delivery systems.

Corrosion Inhibition

This compound has been investigated for its capacity to inhibit corrosion on metal surfaces. Research findings indicate that:

- Protective Layer Formation : When applied to metal surfaces, PED forms a protective layer that prevents corrosive agents from interacting with the metal substrate. This property is particularly beneficial in industrial applications where metal integrity is crucial.

Analytical Chemistry

In analytical chemistry, this compound serves as an effective reagent for detecting and quantifying metal ions in various samples. Key applications include:

- Metal Ion Detection : PED's chelating ability allows it to form colored complexes with metal ions, facilitating their detection through spectrophotometric methods.

- Biochemical Assays : The compound's interaction with different metal ions has been leveraged in biochemical assays, improving the sensitivity and specificity of detection methods .

Data Table: Comparative Analysis of this compound Applications

Case Studies

-

Corrosion Inhibition Study :

A study published in a materials science journal highlighted the effectiveness of this compound as a corrosion inhibitor for mild steel in acidic environments. The results indicated that the presence of PED significantly reduced corrosion rates compared to untreated samples. -

Pharmaceutical Application :

Research involving platinum complexes demonstrated that this compound derivatives could enhance the efficacy of chemotherapeutic agents by improving their interaction with cellular targets, thereby increasing therapeutic outcomes while minimizing side effects. -

Analytical Method Development :

A recent publication detailed the development of a spectrophotometric method utilizing this compound for the detection of lead ions in environmental samples. The method showcased high sensitivity and selectivity, making it suitable for routine analysis.

作用機序

P1101は、インターフェロン受容体の活性化を通じて作用し、JAK-STATシグナル伝達経路の活性化につながります。この活性化は、インターフェロン刺激遺伝子の転写をもたらし、抗ウイルス、抗増殖、免疫調節応答において重要な役割を果たします。 ポリエチレングリコール修飾により、化合物の安定性と半減期が向上し、投与回数を減らすことができます .

類似化合物との比較

類似化合物

インターフェロンアルファ-2b: さまざまな抗ウイルス療法および抗がん療法で使用されるタンパク質の非修飾形態。

ペグインターフェロンアルファ-2a: C型肝炎やその他の疾患の治療に使用される別のポリエチレングリコール修飾インターフェロン。

独自性

P1101は、その超長時間作用特性により独自のものであり、他のインターフェロンに必要なより頻繁な投与と比較して、隔週投与を可能にします。 これにより、患者のコンプライアンスが向上し、副作用が減少します .

生物活性

N-Phenylethylenediamine (NPEA) is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of NPEA, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its two amino groups (-NH2) attached to a phenyl and an ethylene bridge. Its molecular formula is C8H12N2, with a molecular weight of 152.20 g/mol. The compound exists in various forms, including its hydrochloride salt, which is often used in biological studies.

Biological Activities

1. Anticancer Activity

NPEA has been evaluated for its anticancer properties, particularly as a potential inhibitor of tubulin polymerization. A study assessed the antiproliferative activity of NPEA derivatives on various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects at micromolar concentrations, leading to cell cycle arrest in the G2/M phase .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| NPEA | 5.6 | HT-29 |

| NPEA | 3.4 | M21 |

| NPEA | 4.1 | MCF7 |

2. Neuroprotective Effects

Research has demonstrated that NPEA acts as a σ receptor ligand, which may contribute to its neuroprotective effects. In animal models, NPEA derivatives have shown promise in attenuating cocaine-induced convulsions, suggesting a potential role in treating stimulant abuse disorders . This effect is attributed to the compound's ability to modulate neurotransmitter systems.

3. Antimicrobial Activity

NPEA has also been investigated for its antimicrobial properties. Studies have reported that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes .

Case Studies

Case Study 1: Anticancer Efficacy

In a preclinical study involving NPEA derivatives, researchers observed that these compounds inhibited tumor growth in chick chorioallantoic membrane assays. The most potent derivatives were found to block angiogenesis effectively, indicating their potential as anti-angiogenic agents in cancer therapy .

Case Study 2: Neuroprotection

In another study focused on neuroprotection, NPEA was administered to mice subjected to cocaine exposure. The results showed that mice treated with NPEA displayed significantly reduced seizure activity compared to the control group, highlighting its therapeutic potential in managing cocaine addiction .

The mechanisms underlying the biological activities of NPEA are multifaceted:

- Tubulin Inhibition : NPEA and its derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division.

- σ Receptor Modulation : As a σ receptor ligand, NPEA influences neurotransmitter release and neuronal excitability, providing neuroprotective effects.

- Membrane Disruption : The antimicrobial activity is likely due to the compound's ability to integrate into bacterial membranes, leading to cell lysis.

特性

IUPAC Name |

N'-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIDXARMXNJACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061861 | |

| Record name | N-Phenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-40-0 | |

| Record name | N-Phenylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1664-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。